2-(4-Fluorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one
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Overview
Description
2-(4-Fluorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one is a chemical compound that belongs to the isoquinolinone family This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a methoxy group attached to the isoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of 4-fluoroaniline with a suitable aldehyde, followed by cyclization and functional group modifications to introduce the hydroxy and methoxy groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods focus on improving yield, purity, and scalability. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the isoquinolinone core.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the isoquinolinone core can produce a dihydroisoquinolinone derivative.
Scientific Research Applications
2-(4-Fluorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-8-hydroxyisoquinolin-1(2H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(4-Fluorophenyl)-6-methoxyisoquinolin-1(2H)-one: Lacks the hydroxy group, potentially altering its hydrogen bonding capabilities.
2-(4-Fluorophenyl)-8-hydroxy-6-methoxyquinolin-1(2H)-one: Similar structure but with a quinoline core instead of isoquinoline.
Uniqueness
The presence of both hydroxy and methoxy groups in 2-(4-Fluorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one provides unique reactivity and interaction profiles compared to its analogs. These features make it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H12FNO3 |
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Molecular Weight |
285.27 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-8-hydroxy-6-methoxyisoquinolin-1-one |
InChI |
InChI=1S/C16H12FNO3/c1-21-13-8-10-6-7-18(12-4-2-11(17)3-5-12)16(20)15(10)14(19)9-13/h2-9,19H,1H3 |
InChI Key |
IGUBOBABKGUOSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CN(C2=O)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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